molecular formula C9H7Cl2NO2S B4764426 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile

3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile

Cat. No. B4764426
M. Wt: 264.13 g/mol
InChI Key: AUTOIMOKDNLOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in various physiological processes, including regulation of blood flow, neurotransmission, and inflammation. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely expressed in the central nervous system, cardiovascular system, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mechanism of Action

The adenosine A1 receptor is a G protein-coupled receptor that inhibits adenylate cyclase activity and reduces cAMP levels. 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile binds to the A1 receptor with high affinity and prevents the binding of adenosine, resulting in the inhibition of downstream signaling pathways. This blockade of the A1 receptor has been shown to have various effects on different tissues and organs, depending on the physiological context.
Biochemical and Physiological Effects:
3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to reduce ischemia-reperfusion injury and protect against myocardial infarction. In the central nervous system, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have anticonvulsant and neuroprotective effects, as well as modulate the release of neurotransmitters, such as dopamine and glutamate. In addition, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has several advantages as a research tool, including its high selectivity and affinity for the A1 receptor, which allows for specific targeting of this receptor subtype. However, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile also has some limitations, such as its relatively low solubility in water and some organic solvents, which can limit its use in certain experimental conditions. In addition, 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile and the adenosine A1 receptor. One area of interest is the role of the A1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of A1 receptor antagonists, such as 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile, in these conditions. Another area of interest is the development of new A1 receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. Finally, the use of 3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile as a tool for studying the A1 receptor in vivo, using animal models, is an important area of future research.

Scientific Research Applications

3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile has been widely used as a research tool to study the function and pharmacology of the adenosine A1 receptor. It has been shown to selectively block the A1 receptor with high affinity, without affecting other adenosine receptor subtypes. This specificity allows researchers to investigate the role of the A1 receptor in various physiological and pathological processes, such as ischemia-reperfusion injury, epilepsy, and pain.

properties

IUPAC Name

3-(2,5-dichlorophenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2S/c10-7-2-3-8(11)9(6-7)15(13,14)5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOIMOKDNLOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloro-benzenesulfonyl)-propionitril e

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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